molecular formula C15H10ClNO3 B3035287 2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione CAS No. 30777-86-7

2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione

Cat. No.: B3035287
CAS No.: 30777-86-7
M. Wt: 287.7 g/mol
InChI Key: MESQAGATDOBCOC-UHFFFAOYSA-N
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Description

“2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . These derivatives represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For instance, a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported .


Chemical Reactions Analysis

The chemical reactions involving isoindole-1,3-dione derivatives are quite diverse. One example is the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene, which yielded isoindole-1,3-dione derivatives as the major product .

Scientific Research Applications

Antipsychotic Potential

  • Phosphodiesterase 10A (PDE10A) Inhibition and Serotonin Receptor Affinity: A study demonstrated the synthesis and evaluation of isoindole-1,3-dione derivatives, showing potential as antipsychotics due to their PDE10A-inhibiting properties and affinities for 5-HT1A and 5-HT7 receptors (Czopek et al., 2020).

Chemical Synthesis Methods

  • Palladium-Catalyzed Synthesis: A method involving palladium-catalyzed aminocarbonylation of o-halobenzoates was developed to produce 2-substituted isoindole-1,3-diones, showcasing a one-step approach to synthesize this class of heterocycles (Worlikar & Larock, 2008).

Antimicrobial Screening

  • Novel AZA-Imidoxy Compounds: Research on azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, showed potential as chemotherapeutic agents due to their antimicrobial activities (Jain, Nagda, & Talesara, 2006).

Functionalization Studies

  • Functionalization of Aniline Derivatives: A study explored the reaction of aniline derivatives with phthalic anhydride, leading to the formation of isoindole-1,3-diones, demonstrating the potential for producing a variety of derivatives (Khusnitdinov, Sultanov, & Gataullin, 2019).

Antioxidant and Antitumor Activities

  • Synthesis and Biological Applications: A study synthesized novel compounds, including 1-(2-Hydoxy-3,4-benzophenyl-5-methoxy)-3-(4-chlorophenyl)-propan-1,3-dione, and evaluated their antioxidant and antitumor activities, indicating potential for therapeutic applications (Bijwe et al., 2011).

Polysubstituted Analogues

  • Synthesis of Polysubstituted Isoindole-1,3-Dione Analogues: A study focused on synthesizing new polysubstituted isoindole-1,3-diones, expanding the potential applications of these compounds in various fields (Tan et al., 2014).

Inhibitor Studies

  • Evaluation as AChE Inhibitor: Isoindoline-1,3-dione derivatives were evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, indicating a potential role in neurodegenerative disease treatment (Andrade-Jorge et al., 2018).

Anticancer Research

  • Novel Anticancer Compounds: Isoindole-1,3(2H)-dione compounds containing different functional groups were synthesized and evaluated for their anticancer activities, revealing a significant influence of substituents on their effectiveness (Tan et al., 2020).

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESQAGATDOBCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208702
Record name 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30777-86-7
Record name 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30777-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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